Thymyl methyl ether

Descripción

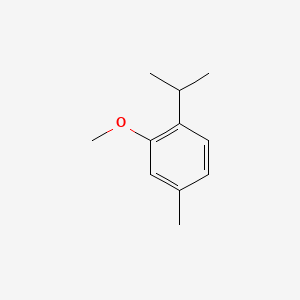

2-Isopropyl-5-methylanisole has been reported in Mosla dianthera, Thymus marschallianus, and other organisms with data available.

a major antioxidant component of Blumea lanceolaria (Roxb.) Druce leaves; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-methyl-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXNMXDFRRDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047617 | |

| Record name | 2-Isopropyl-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid with a warm-spicy rooty herbaceous note | |

| Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | Thymol methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, soluble (in ethanol) | |

| Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.940 | |

| Record name | 1-Methyl-3-methoxy-4-isopropylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1076-56-8 | |

| Record name | Thymol methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-5-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTE0C4390U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymol methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Foreword: A Modern Perspective on a Classic Transformation

An In-depth Technical Guide to the Synthesis and Characterization of Thymyl Methyl Ether

This compound, a naturally occurring aromatic monoterpenoid, holds a significant place in the chemical landscape, valued for its distinct herbaceous and woody aroma.[1][2] Found in essential oils of plants like thyme and sweet basil, its applications span the fragrance, flavor, and cosmetic industries.[1][3][4] The synthesis of this ether from its parent phenol, thymol, serves as a quintessential example of the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This guide moves beyond a mere recitation of steps; it delves into the mechanistic rationale, the causality behind procedural choices, and the rigorous analytical validation required in a modern research and development setting. For the researcher, scientist, or drug development professional, this document is designed to be a comprehensive resource, blending established protocols with the expert insights necessary for successful, reproducible synthesis and characterization.

Strategic Approach to Synthesis: The Williamson Ether Pathway

The methylation of thymol to its corresponding methyl ether is most reliably achieved via the Williamson ether synthesis. This SN2-based method is robust, high-yielding, and offers excellent control. The core principle involves two critical transformations:

-

Deprotonation: The acidic phenolic proton of thymol is abstracted by a strong base to form a highly nucleophilic thymoxide anion.

-

Nucleophilic Attack: The newly formed anion attacks an electrophilic methyl group, typically from a methyl halide or dimethyl sulfate, displacing a leaving group and forming the ether linkage.

This strategic choice is predicated on the enhanced nucleophilicity of the phenoxide ion compared to the neutral phenol, a fundamental concept that drives the reaction to completion.

Diagram: The Williamson Ether Synthesis Mechanism

Caption: The two-step mechanism for synthesizing this compound.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system, incorporating safety, procedural logic, and purification.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Purity | Supplier | Notes |

| Thymol | 89-83-8 | C₁₀H₁₄O | >99% | Standard Supplier | Corrosive, harmful if swallowed.[5][6][7] |

| Sodium Hydroxide | 1310-73-2 | NaOH | >97% (pellets) | Standard Supplier | Highly corrosive, causes severe burns.[8][9][10][11][12] |

| Dimethyl Sulfate | 77-78-1 | (CH₃)₂SO₄ | >99% | Standard Supplier | Extremely Toxic , corrosive, carcinogen.[13][14][15][16][17] |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Anhydrous | Standard Supplier | Highly flammable. |

| Sodium Chloride | 7647-14-5 | NaCl | ACS Grade | Standard Supplier | For brine solution. |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | ACS Grade | Standard Supplier | Drying agent. |

| Deionized Water | 7732-18-5 | H₂O | - | - | For solutions and washing. |

Critical Safety Imperatives

The use of dimethyl sulfate mandates stringent safety protocols. It is a potent carcinogen and is rapidly absorbed through the skin, including through standard latex or nitrile gloves.[16]

-

Engineering Controls: All operations MUST be conducted within a certified chemical fume hood with robust airflow.

-

Personal Protective Equipment (PPE): Wear a chemical-resistant apron or lab coat, splash-proof chemical goggles, a face shield, and heavy-duty butyl rubber gloves. Standard nitrile gloves are insufficient.

-

Waste Disposal: All dimethyl sulfate-contaminated waste (glassware, gloves, paper towels) must be quenched with an excess of 1 M ammonium hydroxide solution before being disposed of as hazardous waste.

Step-by-Step Synthesis Workflow

Step 1: Formation of Sodium Thymoxide (Deprotonation)

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add thymol (15.0 g, 0.1 mol).

-

Add 100 mL of methanol to dissolve the thymol.

-

In a separate beaker, carefully prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of deionized water. Causality: Using a slight molar excess of NaOH ensures complete deprotonation of the thymol, maximizing the concentration of the nucleophile for the subsequent step. The dissolution is highly exothermic; cool the beaker in an ice bath.

-

Slowly add the NaOH solution to the thymol solution with vigorous stirring. The mixture may warm up; maintain the temperature below 40°C. Stir for 30 minutes at room temperature to ensure complete salt formation.

Step 2: Methylation (SN2 Reaction)

-

Cool the reaction flask to 0-5°C using an ice bath.

-

Slowly add dimethyl sulfate (13.2 g, 9.9 mL, 0.105 mol) dropwise via the dropping funnel over 30 minutes. Causality: The reaction is exothermic. A slow, controlled addition is crucial to prevent a runaway reaction and minimize potential side reactions. The slight excess of the methylating agent drives the reaction to completion.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65°C) for 2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 500 mL separatory funnel containing 150 mL of deionized water and 100 mL of diethyl ether.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Drain the lower aqueous layer. Wash the upper organic layer sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted thymol), 50 mL of water, and finally 50 mL of brine. Causality: The base wash removes the acidic thymol starting material, while the brine wash helps to break any emulsions and begins the drying process.

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

Step 4: Purification

-

The resulting crude oil should be purified by vacuum distillation.

-

Collect the fraction boiling at 94-96°C at 15 mm Hg.[18] This should yield a colorless, oily liquid.[3]

Diagram: Experimental Synthesis and Purification Workflow

Sources

- 1. sbblgroup.com [sbblgroup.com]

- 2. This compound, 1076-56-8 [thegoodscentscompany.com]

- 3. This compound | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. scienceinteractive.com [scienceinteractive.com]

- 9. chemsupply.com.au [chemsupply.com.au]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemos.de [chemos.de]

- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound, 1076-56-8 [perflavory.com]

An In-Depth Technical Guide to the Physicochemical Properties of Thymyl Methyl Ether

This document provides a comprehensive technical overview of the physicochemical properties of thymyl methyl ether (CAS No. 1076-56-8). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data presentation. It delves into the causality behind experimental methodologies and offers field-proven insights into the characterization of this important monoterpenoid. Our focus is on establishing a robust, self-validating understanding of the compound's core attributes.

Section 1: Molecular Identity and Structural Elucidation

This compound, also known by its IUPAC name 2-methoxy-4-methyl-1-propan-2-ylbenzene, is an aromatic monoterpenoid and a methylated derivative of thymol.[1][2] Its molecular structure is fundamental to its physical and chemical behavior, influencing everything from its boiling point to its interaction with biological systems.

Caption: 2D Molecular Structure of this compound.

Below is a summary of its key molecular identifiers and computed properties, which form the basis for all subsequent experimental analysis.

| Identifier / Property | Value | Source |

| IUPAC Name | 2-methoxy-4-methyl-1-propan-2-ylbenzene | [1][2] |

| Synonyms | Thymol methyl ether, 2-Isopropyl-5-methylanisole | [2] |

| CAS Number | 1076-56-8 | [3] |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC | [1][2] |

| InChIKey | LSQXNMXDFRRDSJ-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

Section 2: Core Physicochemical Characteristics

The bulk properties of a compound are the most immediate indicators of its behavior in various applications, from formulation to environmental fate. This compound is a colorless, oily liquid at standard temperature and pressure.[1] Its key physical properties are summarized below.

| Property | Value | Conditions | Source |

| Physical Description | Colourless, oily liquid; warm-spicy, herbaceous note | Ambient | [1] |

| Boiling Point | 214.0 - 216.0 °C | 760.0 mm Hg | [1][2][3] |

| Density | 0.936 - 0.940 g/cm³ | 25.0 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.504 - 1.508 | 20.0 °C | [1][3][4] |

| Flash Point | 91.67 °C (197.0 °F) | Closed Cup | [3][4][5] |

| Vapor Pressure | 0.083 mm Hg | 25.0 °C (Estimated) | [3] |

| Water Solubility | Insoluble (21.57 mg/L, Estimated) | 25.0 °C | [1][3] |

| Solvent Solubility | Soluble in oils and alcohol | - | [1][3] |

Section 3: Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)

For drug development professionals, the octanol-water partition coefficient (LogP) is a critical parameter. It governs a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[6] A LogP value greater than 0 indicates a preference for a lipophilic (oily) environment over an aqueous one.[6] With a computed LogP of approximately 3.8, this compound is classified as a lipophilic compound.[1][2]

The experimental determination of LogP is crucial for validating computational models. The "shake flask" method, while traditional, remains the gold standard for its direct and unambiguous measurement.[6][7]

Experimental Protocol: LogP Determination by Shake Flask Method

The causality of this protocol is rooted in achieving true thermodynamic equilibrium. Each step is designed to eliminate variables that could otherwise lead to erroneous results.

-

Solvent Pre-Saturation: Vigorously mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment, which would alter the final concentrations.[8]

-

Analyte Introduction: Prepare a stock solution of this compound in the pre-saturated 1-octanol. The initial concentration should be chosen to ensure that the final concentration in both phases is well within the linear range of the analytical detector.

-

Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to allow the analyte to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Analyze the concentration of this compound in both the octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method, typically HPLC-UV or GC-MS.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀(C_oct / C_aq) .[6]

Sources

- 1. This compound | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. This compound, 1076-56-8 [thegoodscentscompany.com]

- 4. This compound, 1076-56-8 [perflavory.com]

- 5. parchem.com [parchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

The Multifaceted Biological Activities of Thymyl Methyl Ether Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

In the ever-evolving landscape of pharmaceutical research, the exploration of natural product scaffolds for novel therapeutic agents remains a cornerstone of drug discovery. Among these, monoterpenoids, particularly derivatives of thymol, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive exploration of thymyl methyl ether and its derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, biological evaluation, and therapeutic potential. Our focus is on delivering not just data, but actionable insights into the causal relationships between chemical structure and biological function, thereby empowering the next wave of innovation in this promising area of research.

Introduction: The Therapeutic Promise of Thymol and its Ethers

Thymol, a natural monoterpene phenol found in the essential oils of plants like Thymus vulgaris, has a long history of use in traditional medicine.[1] Its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, make it an attractive starting point for the development of new drugs.[1][2][3] However, the therapeutic application of thymol can be limited by factors such as its hydrophobicity.[4] This has spurred the synthesis of various derivatives, including this compound, to enhance its pharmacological profile and bioavailability.[4]

This compound, a naturally occurring compound in plants like Blumea lanceolaria and Thymus pulegioides, presents a fascinating case study in structure-activity relationships.[5][6][7] The methylation of the phenolic hydroxyl group of thymol significantly alters its physicochemical properties, leading to distinct biological activities that are, in some cases, superior to the parent compound. This guide will delve into the synthesis of these derivatives and systematically explore their multifaceted biological activities.

Synthesis of this compound and its Derivatives

The synthesis of this compound and other ether derivatives of thymol is generally straightforward, primarily involving the etherification of thymol's phenolic hydroxyl group.[1] A common and efficient method is the Williamson ether synthesis.

General Synthesis Workflow

The synthesis typically involves the deprotonation of thymol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide or another electrophile. Microwave-assisted synthesis has also been reported to provide better yields and purity under mild reaction conditions.[8]

Caption: General workflow for the synthesis of thymyl ether derivatives via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Thymol

-

Potassium hydroxide (KOH)

-

Methyl iodide (CH₃I)

-

Acetonitrile (anhydrous)

-

Water

-

n-hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve thymol (1 equivalent) in anhydrous acetonitrile.

-

Deprotonation: Add potassium hydroxide (2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thymoxide salt.

-

Alkylation: Add methyl iodide (3 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and reflux for 1 hour, monitoring the reaction progress by TLC.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a 1:1 (v/v) mixture of n-hexane and ethyl acetate.

-

Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.[1]

-

Purification: Purify the crude product by preparative TLC or column chromatography using a suitable mobile phase (e.g., n-hexane and ethyl acetate mixture) to obtain pure this compound.[1]

Antioxidant Activity: A Tale of Two Moieties

The antioxidant properties of thymol are well-documented and are primarily attributed to the hydrogen-donating capacity of its phenolic hydroxyl group.[5] The methylation of this group in this compound would intuitively suggest a decrease in antioxidant activity. However, the reality is more nuanced.

In Vitro vs. Intracellular Antioxidant Capacity

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, often show that thymol has stronger radical-scavenging and reducing capacities than this compound.[5] This is because the free hydroxyl group in thymol can readily donate a hydrogen atom to neutralize free radicals.[5]

However, the story changes within a cellular context. This compound has demonstrated potent protection against peroxyl radical and Cu²⁺-induced oxidative stress in intracellular antioxidant capacity and lipid peroxidation assays using HepG2 cells.[5] This enhanced intracellular activity is attributed to its higher cell membrane permeability compared to thymol.[5] Once inside the cell, it is hypothesized that this compound may be metabolized back to thymol, thereby exerting its potent antioxidant effects intracellularly.[5]

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 / EC50 (µg/mL) | Source |

| Thymol | DPPH Radical Scavenging | ~178.03 | [9] |

| This compound Derivative (P.1) | DPPH Radical Scavenging | 6.76 | [9] |

| This compound Derivative (P.2) | DPPH Radical Scavenging | 3.44 | [9] |

| BHT (standard) | DPPH Radical Scavenging | 21.7 | [9] |

| Essential Oil (high in this compound) | DPPH Radical Scavenging | 56.1 ± 2.4 | [6] |

Note: P.1 and P.2 are hydrosoluble thymol derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of this compound derivatives using the DPPH assay.[9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (thymol, this compound derivatives)

-

Positive control (e.g., BHT, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

Assay: In a 96-well microplate, add a specific volume of each test compound dilution to the wells.

-

Initiation of Reaction: Add a specific volume of the DPPH solution to each well to initiate the reaction.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity: Broadening the Spectrum

Thymol is a well-known antiseptic with potent activity against a wide range of microorganisms.[8][10] The derivatization of thymol into its ether forms can modulate this activity, sometimes leading to enhanced potency against specific pathogens.

Mechanism of Antimicrobial Action

The antimicrobial activity of thymol and its derivatives is generally attributed to their ability to disrupt the microbial cell membrane. This disruption leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of the cell membrane.

Caption: Proposed mechanism of antimicrobial action for thymyl ether derivatives.

Spectrum of Activity and Quantitative Data

Thymyl ether derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8][11] Some studies have reported enhanced activity of certain derivatives compared to the parent thymol.[12]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Source |

| Thymol | S. aureus | 250 - 1000 | [12] |

| Thymol | E. coli | >1000 | [12] |

| Thymol Derivative (Compound 3i) | MRSA | 1.9 | [12] |

| Thymol Derivative (Compound 3i) | P. aeruginosa | 7.5 | [12] |

| Thymol Derivative (Compound 1) | S. aureus | 3.9 - 15.6 | [13] |

| Thymol Derivative (Compound 5) | B. cereus | 3.9 - 15.6 | [13] |

Note: Compound 3i is ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Compounds 1 and 5 are other thymol derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

-

Test microorganisms (bacterial strains)

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Test compounds (thymol, thymyl ether derivatives)

-

Positive control (standard antibiotic, e.g., Vancomycin)

-

Negative control (broth medium with solvent)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium directly in the 96-well microplate.

-

Inoculation: Add a specific volume of the standardized microbial suspension to each well, resulting in a final cell density of approximately 10⁶ CFU/mL.[14]

-

Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth medium only).

-

Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar plates after incubation.[14]

Anticancer Activity: Targeting Key Cellular Pathways

The anticancer potential of thymol and its derivatives is an area of intense research.[1][15][16] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.

Mechanisms of Anticancer Action

Thymol and its derivatives can induce cancer cell death through several pathways, including:

-

Induction of Apoptosis: They can trigger programmed cell death by activating pro-apoptotic proteins like Bax and caspases, and by depolarizing the mitochondrial membrane potential.[1]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death.[1][4]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

-

Inhibition of Key Signaling Pathways: Computational studies have suggested that thymol derivatives may target proteins like AKT1, which is a central node in cancer cell survival pathways.[1][15]

In Vitro Cytotoxicity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) | Source |

| Thymol | HT-29 (colorectal) | ~52 µg/mL | [4] |

| Thymol | HCT-116 (colorectal) | ~65 µg/mL | [4] |

| Acetic acid thymol ester | HT-29 & HCT-116 | ~0.08 µg/mL | [4] |

| Thymol Derivative (Compound 1) | MCF-7 (breast) | 7.45 - 28.63 µM | [13][17] |

| Thymol Derivative (Compound 5) | NCI-H460 (lung) | 7.45 - 28.63 µM | [13][17] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][18]

Materials:

-

Cancer cell lines (e.g., HT-29, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (thymol, thymyl ether derivatives)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.[18]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the cells with the test compounds for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

IC50 Determination: Plot the percentage of cell viability against the concentration of the test compounds to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Thymol and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[2][19][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through:

-

Inhibition of Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[21]

-

Reduction of Pro-inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

-

Modulation of Signaling Pathways: Thymol has been shown to influence key inflammatory signaling pathways, including MAPK and NF-κB.[2]

Caption: Simplified schematic of the anti-inflammatory mechanism of thymyl ether derivatives.

In Vitro and In Vivo Evidence

In vitro studies have demonstrated the ability of thymol-rich extracts to inhibit 5-LOX.[21] In vivo models, such as the carrageenan-induced paw edema test in mice, have shown that thymol can significantly reduce inflammation.[2]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive compounds with a diverse range of pharmacological activities. Their enhanced intracellular antioxidant capacity, broad-spectrum antimicrobial effects, potent anticancer properties, and significant anti-inflammatory activities underscore their potential for the development of novel therapeutics.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different ether substitutions on the thymol scaffold influence biological activity.

-

Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these derivatives.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety of the most promising candidates.

-

Advanced Drug Delivery Systems: The development of novel formulations, such as nanoencapsulation, to improve the bioavailability and therapeutic efficacy of these compounds.[2]

By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of nature-inspired medicines.

References

- In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil. PubMed.

- Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. PubMed Central.

- Synthesis and Antibacterial Activity of Thymyl Ethers. MDPI.

- Preparation and Enhanced Antimicrobial Activity of Thymol Immobilized on Different Silica Nanoparticles with Application in Apple Juice. MDPI.

- Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Publishing.

- Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. PMC - NIH.

- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. PMC - PubMed Central.

- Synthesis and in vitro antibacterial activity of thymol and carvacrol derivatives. ResearchGate.

- Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application. MDPI.

- Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Publishing - The Royal Society of Chemistry.

- Thymol methyl ether. TargetMol Chemicals Inc.

- Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. MDPI.

- Synthesis of some Thymol derivatives for enhanced antibacterial activity. ResearchGate.

- In vitro Elucidation of Antiproliferative and Apoptotic Effects of Thymol against Prostate Cancer LNCaP Cells. Biointerface Research in Applied Chemistry.

- Evaluating the Anti-Inflammatory Potential of Thymus Vulgaris Extracts: In Vitro Assessment of Solvent Effects on 5-LOX Inhibition and In Silico Analysis of Bioactive Compounds Interacting with COX Enzymes. Physical Chemistry Research.

- Thymol derivatives with anti-inflammatory activity. ResearchGate.

- Antioxidant capacity and biological activity of essential oil and methanol extract of Conobea scoparioides (Cham. & Schltdl.) Benth.. SciELO.

- Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. PubMed Central.

- Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PMC - NIH.

- Possible anti-inflammatory mechanisms of action of thymol. ResearchGate.

- Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assess. MDPI.

- Physical characterization and antioxidant activity of thymol solubilized Tween 80 micelles. Nature.

- In Vitro and In Silico Evaluation of the Antimicrobial and Antioxidant Potential of Thymus pulegioides Essential Oil. MDPI.

- (PDF) Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. ResearchGate.

- COMPARATIVE EVALUATION OF THE ANTIOXIDANT ACTIVITIES OF THYMOL AND CARVACROL AND THE CORRESPONDING β-CYCLODEXTRIN COMPLEXES. International Society for Horticultural Science.

- Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages. NIH.

- Anticancer activity of thymol: A literature-based review and docking study emphasized on its anticancer mechanisms. ResearchGate.

- Anticancer activity of thymol: A literature-based review and docking study with Emphasis on its anticancer mechanisms. PubMed.

- Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases o. Semantic Scholar.

- In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil. OUCI.

- Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers.

- Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. NIH.

- Synthesis of ester and ether of thymol derivatives[11]. ResearchGate.

- A Study on the Antimicrobial Activity of Thymol Intended as a Natural Preservative. ResearchGate.

- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PubMed Central.

- Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents. MDPI.

- Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

- 1. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and Enhanced Antimicrobial Activity of Thymol Immobilized on Different Silica Nanoparticles with Application in Apple Juice [mdpi.com]

- 15. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08885D [pubs.rsc.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]

- 20. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluating the Anti-Inflammatory Potential of Thymus Vulgaris Extracts: In Vitro Assessment of Solvent Effects on 5-LOX Inhibition and In Silico Analysis of Bioactive Compounds Interacting with COX Enzymes [physchemres.org]

An In-depth Technical Guide to Thymyl Methyl Ether: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of thymyl methyl ether (2-methoxy-4-methyl-1-(propan-2-yl)benzene), a naturally occurring aromatic monoterpenoid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols based on the classic Williamson ether synthesis, thorough characterization using modern spectroscopic techniques, and an exploration of its applications, from established uses in the flavor and fragrance industries to its emerging potential in pharmacology.

Introduction and Historical Context

This compound, also known as O-methylthymol, is the methyl ether derivative of thymol, a well-known phenolic monoterpene responsible for the characteristic aroma of thyme (Thymus vulgaris).[1][2] Thymol itself has a long history of use in traditional medicine for its antiseptic properties, first isolated by German chemist Caspar Neumann in 1719 and synthesized in 1882.[3] The synthesis of ethers was systematized in 1850 by Alexander Williamson, and the Williamson ether synthesis remains a fundamental and versatile method for preparing ethers to this day.[4] While this compound is found naturally in essential oils of plants like Blumea lanceolaria and Thymus marschallianus, its synthesis allows for the production of a pure, standardized substance for various applications.[5][6] Historically, its pleasant, warm, and spicy-herbaceous aroma has made it a valuable component in the fragrance and flavor industries.[1][6] More recently, research has begun to explore its potential antioxidant and antibacterial activities, suggesting new avenues for its application in medicinal chemistry and drug development.[5][7]

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of thymol (the nucleophile) attacks a methylating agent (the electrophile).[4]

Causality of Experimental Choices

The choice of reagents and conditions is critical for maximizing the yield of the desired O-alkylation product while minimizing potential side reactions.

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl group of thymol to form the more nucleophilic thymoxide anion. Stronger bases like sodium hydride (NaH) can also be used, but potassium carbonate is often preferred for its lower cost, ease of handling, and sufficient basicity for this purpose.[4]

-

Methylating Agent: A methyl halide, such as methyl iodide (CH₃I), is an excellent electrophile for this SN2 reaction due to the good leaving group ability of the iodide ion and minimal steric hindrance.[4] Dimethyl sulfate ((CH₃)₂SO₄) is another effective, albeit more toxic, alternative.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal for SN2 reactions. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile (the thymoxide anion) as strongly, leaving it more available to react.[4]

-

Temperature: The reaction is typically performed at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they can also promote competing elimination reactions, although this is less of a concern with a primary electrophile like methyl iodide.[4]

Potential Side Reactions

The primary competing side reaction in the Williamson synthesis of aromatic ethers is C-alkylation, where the electrophile attacks the aromatic ring of the phenoxide instead of the oxygen atom. However, the use of polar aprotic solvents generally favors the desired O-alkylation.

Synthesis Workflow Diagram

Sources

- 1. sbblgroup.com [sbblgroup.com]

- 2. mdpi.com [mdpi.com]

- 3. Thymol - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thymyl Methyl Ether: A Monoterpenoid with Diverse Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymyl methyl ether, a naturally occurring monoterpenoid, has garnered significant attention within the scientific community for its wide-ranging biological activities and versatile applications. As a derivative of thymol, this aromatic compound is found in the essential oils of various plants and possesses a unique chemical profile that contributes to its utility in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, natural sourcing, and synthetic methodologies. We will delve into its pharmacological activities, including its antioxidant and antimicrobial properties, and explore its mechanisms of action. Furthermore, this document will detail its current and potential applications, alongside the analytical techniques essential for its identification and quantification.

Introduction: The Chemical Identity and Significance of this compound

This compound, systematically named 2-methoxy-4-methyl-1-(propan-2-yl)benzene, is classified as an aromatic monoterpenoid.[1] Monoterpenoids are a class of terpenes that consist of two isoprene units and are prevalent in the plant kingdom, contributing to their characteristic aromas and flavors.[1] The structure of this compound is characterized by a benzene ring substituted with a methoxy group, a methyl group, and an isopropyl group, giving it a molecular formula of C11H16O and a molecular weight of 164.24 g/mol .[2]

This compound is a colorless to pale yellow, oily liquid with a distinctive warm, spicy, and herbaceous aroma reminiscent of thyme.[3][4] It is insoluble in water but soluble in organic solvents like ethanol and oils.[4] These physicochemical properties are pivotal to its applications, particularly in the flavor and fragrance industries.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C11H16O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| CAS Number | 1076-56-8 | [2][4] |

| Appearance | Colourless to pale yellow liquid | [4] |

| Odor | Strong, aromatic, thyme-like | [3] |

| Boiling Point | 214.00 to 216.00 °C @ 760.00 mm Hg | [4] |

| Density | 0.931 – 0.937 g/cm³ (at 25°C) | [3] |

| Refractive Index | 1.504 – 1.508 (at 20°C) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [4] |

Natural Occurrence and Biosynthesis

This compound is a natural constituent of various plants. It is notably found in the essential oils of Blumea lanceolaria (Roxb.) Druce leaves and the rhizomes of Arnica officinalis.[2][5] Other reported natural sources include Mosla dianthera and Thymus marschallianus.[4]

The biosynthesis of this compound is intrinsically linked to the pathway of its precursor, thymol. The biosynthesis of thymol, a well-studied monoterpenoid phenol, begins with the cyclization of geranyl diphosphate to form γ-terpinene.[6][7] This is followed by a series of enzymatic reactions, including oxidation and tautomerization, to yield thymol.[8] It is hypothesized that this compound is then synthesized from thymol through an O-methylation reaction, a common biochemical transformation in plants catalyzed by O-methyltransferases.

Sources

- 1. Showing Compound Thymol methyl ether (FDB014797) - FooDB [foodb.ca]

- 2. Thymol methyl ether - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. sbblgroup.com [sbblgroup.com]

- 4. This compound | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thymol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Antioxidant Properties of Thymyl Methyl Ether: A Pro-Antioxidant Approach for Intracellular Efficacy

Abstract

Thymyl methyl ether, a naturally occurring monoterpenoid and a methylated derivative of thymol, presents a compelling case study in structure-activity relationships concerning antioxidant potential. While its parent compound, thymol, is a well-documented antioxidant due to its reactive phenolic hydroxyl group, this compound exhibits a nuanced and arguably more sophisticated mechanism of action.[1] This technical guide provides an in-depth analysis of the antioxidant properties of this compound for researchers, scientists, and drug development professionals. We will explore its chemical characteristics, mechanisms of action, and the experimental methodologies used for its evaluation. The central thesis of this guide is the characterization of this compound as a "pro-antioxidant." In standard in vitro assays, its direct radical scavenging capacity is limited due to the methylation of the key hydroxyl group.[1] However, it demonstrates potent protective effects against oxidative stress in cell-based models.[1] This enhanced intracellular efficacy is attributed to its increased lipophilicity, which facilitates superior cell membrane permeability, followed by intracellular transformation to the highly active thymol.[1] This guide will dissect this mechanism, provide detailed experimental protocols, and present a comparative analysis with thymol to offer a comprehensive understanding of this compound's potential in therapeutic applications targeting intracellular oxidative damage.

Introduction: Beyond Direct Radical Scavenging

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of degenerative diseases.[2] Consequently, the search for effective antioxidants remains a cornerstone of pharmaceutical and nutraceutical research. Thymol (2-isopropyl-5-methylphenol), a major constituent of thyme and oregano essential oils, is a well-established natural antioxidant.[3][4] Its activity stems from the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals.[3]

This compound (2-methoxy-4-methyl-1-propan-2-ylbenzene) is a derivative where this critical hydroxyl group is capped with a methyl group.[5] This seemingly minor structural modification fundamentally alters its direct antioxidant capabilities. This guide moves beyond a simplistic view of antioxidant action to explore how this modification confers a strategic advantage for cellular protection, positioning this compound as a promising molecule for targeting intracellular oxidative stress.

Chemical Profile and Synthesis

Structure and Physicochemical Properties

This compound is a monoterpenoid ether.[5] Its structure, compared to thymol, is illustrated below. The replacement of the polar hydroxyl group with a nonpolar methoxy group increases its lipophilicity, a key factor in its biological activity.

Caption: Chemical structures of Thymol and this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4-methyl-1-propan-2-ylbenzene | [5] |

| Molecular Formula | C₁₁H₁₆O | [5] |

| Molecular Weight | 164.24 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Specific Gravity | 0.936 - 0.940 @ 25°C | [6] |

| Refractive Index | 1.504 - 1.508 @ 20°C | [6] |

| Flash Point | 91.67 °C | [6] |

Synthesis Pathway

This compound can be synthesized from thymol via Williamson ether synthesis. This well-established method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Caption: General workflow for the synthesis of this compound.

This reaction is typically carried out under controlled temperature and pressure conditions to achieve high yields.[7] The choice of base and methylating agent can be optimized to improve reaction efficiency and minimize side products.[7][8]

Mechanism of Antioxidant Action: A Tale of Two Compartments

The antioxidant story of this compound is best understood by comparing its activity inside and outside the cell.

Extracellular & In Vitro Activity: The Limitation of a Capped Phenol

Standard in vitro antioxidant assays, such as DPPH and ABTS, primarily measure a compound's ability to directly donate a hydrogen atom or an electron to neutralize a stable radical.[9] For phenolic compounds like thymol, the hydroxyl group is the active site for this donation.[3] By methylating this group, this compound's capacity for direct radical scavenging is significantly diminished.[1] Experimental data shows that thymol has a much stronger capacity to scavenge peroxyl and hydroxyl radicals in chemical assays compared to its methylated counterpart.[1] This is a direct consequence of its structure; the methoxy group is not an efficient hydrogen donor.

Intracellular Activity: The Pro-Antioxidant Advantage

Despite its poor performance in direct scavenging assays, this compound exhibits potent protective effects against oxidative stress within cellular environments.[1] This paradox is explained by its "pro-antioxidant" or "prodrug" characteristics, which are governed by two key factors: cellular permeability and metabolic activation.

Caption: Proposed intracellular antioxidant mechanism of this compound.

-

Enhanced Cell Membrane Permeability : The higher lipophilicity of this compound allows it to more readily diffuse across the lipid bilayer of the cell membrane compared to the more polar thymol.[1]

-

Intracellular Transformation : Once inside the cell, it is hypothesized that this compound undergoes enzymatic demethylation, likely by cytochrome P450 enzymes, converting it back into thymol.[1]

-

Potent Radical Scavenging : This intracellularly generated thymol, with its free phenolic hydroxyl group, can then effectively scavenge ROS at their site of production, protecting vital cellular components like lipids, proteins, and DNA from oxidative damage.[1][3]

This mechanism explains the observation that this compound provides potent protection against lipid peroxidation in HepG2 cells, outperforming thymol in this cell-based assay.[1]

Experimental Validation: Protocols and Comparative Data

The dual nature of this compound's antioxidant profile requires a combination of in vitro and cell-based assays for a complete assessment.

In Vitro Assays: Measuring Direct Scavenging

These assays are crucial for demonstrating the limited direct radical scavenging activity of this compound, which supports the pro-antioxidant hypothesis.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2][10]

-

Reagent Preparation :

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of this compound, thymol (as a comparator), and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

-

Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds.

-

The control well contains 100 µL of DPPH solution and 100 µL of methanol.

-

The blank well contains 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the percentage of scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Cell-Based Assays: Measuring Intracellular Protection

These assays are essential for demonstrating the superior efficacy of this compound in a biological context.

This assay measures the ability of a compound to reduce ROS levels within cells, often using a fluorescent probe like DCFH-DA.

-

Cell Culture :

-

Culture a suitable cell line (e.g., human hepatoma HepG2 cells) in appropriate media until confluent.[1]

-

Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Assay Procedure :

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound and thymol for 1 hour.

-

Induce oxidative stress by adding an ROS generator (e.g., 500 µM H₂O₂ or AAPH) and incubate for 1 hour.

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of ROS inhibition relative to the oxidant-treated control cells.

-

Determine the IC₅₀ value for intracellular ROS scavenging.

-

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess damage to cell membranes.[11][12]

-

Cell Culture and Treatment :

-

Lysate Preparation and TBARS Reaction :

-

Wash cells with cold PBS and lyse them using a suitable lysis buffer or sonication.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

To 100 µL of supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes.

-

Centrifuge at 3,000 rpm for 15 minutes. Collect the supernatant.

-

Add 200 µL of 0.67% thiobarbituric acid (TBA) to the supernatant.

-

Heat the mixture at 95-100°C for 15 minutes to allow the pink-colored MDA-TBA adduct to form.

-

Cool the samples to room temperature.

-

-

Quantification :

-

Measure the absorbance of the solution at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with MDA or 1,1,3,3-tetramethoxypropane.

-

Calculate the percentage inhibition of lipid peroxidation compared to the oxidant-treated control.

-

Comparative Efficacy Data

The following table summarizes the expected outcomes from the experimental validation, based on published findings.[1]

Table 2: Comparative Antioxidant Efficacy of Thymol vs. This compound

| Assay Type | Parameter | Thymol | This compound | Rationale |

| In Vitro Assays | ||||

| DPPH/ABTS Scavenging | IC₅₀ Value | Low (High Potency) | High (Low Potency) | Thymol's free -OH group allows for direct radical donation.[1][3] |

| Cell-Based Assays | ||||

| Intracellular ROS | IC₅₀ Value | Moderate Potency | High Potency | TME has higher cell permeability and is converted to active thymol.[1] |

| Lipid Peroxidation | % Inhibition | Good Inhibition | Excellent Inhibition | TME's superior intracellular concentration protects membranes effectively.[1] |

Applications and Future Research

The characterization of this compound as a pro-antioxidant with enhanced intracellular delivery opens up several avenues for research and development:

-

Targeted Drug Delivery : Its lipophilic nature makes it an attractive candidate for formulation in lipid-based delivery systems (e.g., liposomes, nanoemulsions) to further enhance its bioavailability and targeting to specific tissues.

-

Neuroprotective Agents : Oxidative stress is a key pathological feature of neurodegenerative diseases. This compound's ability to cross cellular membranes could make it a candidate for protecting neuronal cells from oxidative damage.

-

Dermatological Applications : For topical formulations, its ability to penetrate the skin could be leveraged to deliver antioxidant protection against UV-induced ROS.

-

Food Preservation : As a more stable derivative of thymol, it could potentially be used as a food preservative to inhibit lipid oxidation in fatty foods, although its sensory properties would need evaluation.[11][13]

Future research should focus on in vivo studies to confirm its metabolic pathway, determine its pharmacokinetic and pharmacodynamic profiles, and evaluate its efficacy in animal models of diseases associated with oxidative stress.

Conclusion

This compound is more than just an inactive derivative of thymol. It is a strategically modified molecule that leverages its increased lipophilicity to overcome the cellular permeability barrier that can limit the efficacy of more polar antioxidants. By acting as a pro-antioxidant—crossing the cell membrane and then converting to its active form—it provides potent protection against intracellular oxidative stress, particularly lipid peroxidation.[1] This nuanced mechanism highlights a sophisticated strategy for antioxidant delivery and positions this compound as a compound of significant interest for researchers and developers in the pharmaceutical and life sciences industries.

References

- Guesmi, F., et al. (2021). Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages. National Center for Biotechnology Information.

- Salehi, B., et al. (2022). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI.

- Su, J., et al. (2012). In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil. PubMed.

- Nagoor Meeran, M.F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.

- Esmaeili, A., et al. (2015). Antioxidant Activity of a Solution of Thymol in Ethanol. ResearchGate.

- Wikipedia contributors. (2024). Thymol. Wikipedia.

- Viana, M. d. S., et al. (2009). Antioxidant capacity and biological activity of essential oil and methanol extract of Conobea scoparioides (Cham. & Schltdl.) Benth. SciELO.

- CN103012074A - Method for preparing aromatic methyl ether compound. Google Patents.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Ghorbani, M., et al. (2018). The Role of Thyme (Zataria multiflora Boiss) Essential Oil as Natural Antioxidant on the Lipid Oxidation in Mayonnaise. Semantic Scholar.

- ResearchGate. (n.d.). Hydroxyl radical scavenging activity of free and solubilized thymol, and free BHT after subtracting the solvent blank. ResearchGate.

- de Lacerda-Santos, G., et al. (2020). Drying Effects on Chemical Composition and Antioxidant Activity of Lippia thymoides Essential Oil, a Natural Source of Thymol. MDPI.

- ResearchGate. (n.d.). Scheme 2. Synthesis of thymyl esters. ResearchGate.

- Nagoor Meeran, M. F., et al. (2017). Thymol attenuates altered lipid metabolism in β-adrenergic agonist induced myocardial infarcted rats by inhibiting tachycardia, altered electrocardiogram, apoptosis and cardiac hypertrophy. ResearchGate.

- Grosso, C., et al. (2009). Composition and antioxidant activity of Thymus vulgaris volatiles: Comparison between supercritical fluid extraction and hydrodistilation. ResearchGate.

- Önder, A., et al. (2024). Determination of In Vitro Antioxidant Activities, Total Phenolic and Flavonoid Contents of Thymus vulgaris L. (Thyme) and Tilia L. (Linden) Herbal Teas. ResearchGate.

- Kamal, A., et al. (2010). Free Radical Scavenging and Antioxidant Activity of Methanol Extract of Syzygium Aromaticum. Biosciences Biotechnology Research Asia.

- Sacchetti, G., et al. (2005). Antioxidant properties of thyme (Thymus vulgaris L.) and wild thyme (Thymus serpyllum L.) essential oils. ResearchGate.

- Parham, S., et al. (2020). Thymol decreases apoptosis and carotid inflammation induced by hypercholesterolemia through a discount in oxidative stress. Crescent Journal of Medical and Biological Sciences.

- The Good Scents Company. (n.d.). This compound. The Good Scents Company.

- Sienkiewicz, M., et al. (2023). A comparative study of thyme (Thymus vulgaris L.) essential oils and thymol – differences in chemical composition and cytotoxicity. Herba Polonica.

- Chanda, S., & Dave, R. (2009). In vitro models for antioxidant activity evaluation and some medicinal plants possessing antioxidant properties: An overview. ResearchGate.

- Tadesse, M. G., et al. (2021). Chemical Composition, Antioxidant Potential, and Blood Glucose Lowering Effect of Aqueous Extract and Essential Oil of Thymus Serrulatus Hochst. Ex Benth. Frontiers in Pharmacology.

- Farhoosh, R., & Niazmand, R. (2007). Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils. ResearchGate.

- Liu, S., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances.

- Saikia, S., et al. (2020). Evaluation of in-vitro antioxidant and cytotoxic activity of methanolic leaf extract of Blumea lanceolaria ROXB. Journal of Medicinal Plants Studies.

- Muliasari, H., et al. (2023). Free-Radical Scavenging Activity and Total Phenolic Compounds of Red and Green Poinsettia Leaves (Euphorbia pulcherrima Willd.). UI Scholars Hub.

Sources

- 1. In vitro and intracellular antioxidant capacity of this compound as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free Radical Scavenging and Antioxidant Activity of Methanol Extract of Syzygium Aromaticum – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 1076-56-8 [thegoodscentscompany.com]

- 7. CN103012074A - Method for preparing aromatic methyl ether compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Antibacterial Potential of Thymyl Methyl Ether: A Technical Guide for Researchers

This guide provides an in-depth exploration of the antibacterial properties of thymyl methyl ether, a derivative of the well-known natural antimicrobial compound, thymol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, proposed mechanisms of action, and methodologies for evaluating the efficacy of this compound. While research directly focusing on this compound is still emerging, this guide synthesizes the available data and draws logical parallels from the extensive body of work on its parent compound, thymol, to provide a comprehensive and scientifically grounded resource.

Introduction: The Rationale for Investigating this compound

Thymol, a phenolic monoterpenoid found in the essential oils of thyme and other plants, is renowned for its potent and broad-spectrum antimicrobial activity.[1][2] Its efficacy against both Gram-positive and Gram-negative bacteria has been extensively documented.[3][4][5] The primary mechanism of thymol's antibacterial action is attributed to its ability to disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.[6][7]